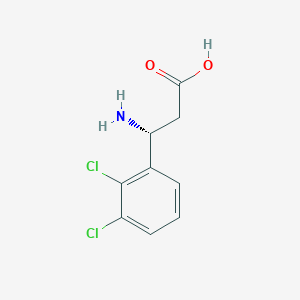

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375906 | |

| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743416-09-3 | |

| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, chiral structure, conferred by the dichlorinated phenyl ring, makes it a valuable synthon for creating complex molecular architectures with specific stereochemical configurations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The strategic placement of chlorine atoms on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key component in the design of targeted therapies, particularly for neurological disorders.[1][2][3]

Chemical Structure and Physicochemical Properties

The defining feature of this compound is the presence of a chiral center at the C3 carbon, bonded to an amino group and a 2,3-dichlorinated phenyl ring. This specific arrangement dictates its three-dimensional conformation, which is crucial for its interaction with biological targets.

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [4] |

| Molecular Weight | 234.08 g/mol | [4] |

| CAS Number | 117391-56-7 (for racemic mixture) | [4][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 232-235 °C | [4] |

| Boiling Point | 363 °C at 760 mmHg | [4] |

| Density | 1.447 g/cm³ | [4] |

| XLogP3 | 3.168 | [4] |

| Topological Polar Surface Area | 63.3 Ų | [4] |

Note: Some data corresponds to the racemic mixture due to limited availability for the specific (R)-enantiomer.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure β-amino acids like the (R)-enantiomer of 3-amino-3-(2,3-dichlorophenyl)propanoic acid is a key challenge in organic synthesis. Various stereoselective methods have been developed to address this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These methods are crucial for producing the desired stereoisomer, which often exhibits significantly different biological activity compared to its enantiomer.

A general and robust approach for the asymmetric synthesis of 3-aryl-β-amino acids involves the diastereoselective addition of a nucleophile to a chiral imine or the enantioselective addition to a prochiral enolate.

Illustrative Asymmetric Synthesis Workflow:

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery and Development

β-Amino acids and their derivatives are integral components in the development of pharmaceuticals due to their ability to form stable secondary structures in peptides (peptidomimetics) and their resistance to enzymatic degradation. This compound, in particular, serves as a crucial building block for compounds targeting a range of therapeutic areas.

Neurological Disorders

The dichlorophenyl moiety is a common feature in centrally acting drugs. The incorporation of this compound into novel chemical entities is a strategy employed in the design of agents targeting neurological disorders.[1][2][3] The specific stereochemistry and substitution pattern can lead to enhanced binding affinity and selectivity for various receptors and transporters in the central nervous system.

Antifungal and Antimicrobial Agents

Dipeptide compounds incorporating (R)-3-amino-3-arylpropanoic acids have shown potential as fungicidal agents. The (R)-configuration at the β-amino acid has been found to be crucial for enhanced activity. This highlights the importance of stereochemistry in the design of effective antimicrobial agents.

Peptidomimetics and Foldamers

The constrained conformation of β-amino acids makes them ideal for the construction of foldamers—oligomers that adopt well-defined secondary structures. The 2,3-dichlorophenyl group can further influence the folding preferences of peptides, enabling the design of molecules with specific shapes to interact with biological targets like protein-protein interfaces.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to the ortho and meta coupling.

-

Methine Proton (CH-N): A multiplet in the region of δ 4.0-4.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-COOH): A pair of diastereotopic protons appearing as a multiplet (often an AB quartet or two doublets of doublets) in the region of δ 2.5-3.0 ppm, coupled to the methine proton.

-

Amine and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to chlorine showing characteristic shifts.

-

Methine Carbon (C-N): A signal around δ 50-55 ppm.

-

Methylene Carbon (C-COOH): A signal around δ 40-45 ppm.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique structural features provide a scaffold for the development of novel therapeutics with improved potency, selectivity, and metabolic stability. Further research into efficient and scalable asymmetric syntheses and the exploration of its utility in a broader range of therapeutic areas will undoubtedly continue to expand its importance in medicinal chemistry and drug discovery. The insights gained from studying the structure-activity relationships of its derivatives will pave the way for the rational design of next-generation pharmaceuticals.

References

-

Desos, P., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(5), 509-528. Available at: [Link]

-

Desos, P., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(5), 509-528. Available at: [Link]

-

Tang, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

-

PubChem. N-[3,4-Dichlorophenyl]-beta-alanine. Available at: [Link]

-

Udo, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4580. Available at: [Link]

-

Henderson, J. L., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1494-1499. Available at: [Link]

-

Bonache, M. A., et al. (2018). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 23(11), 2997. Available at: [Link]

-

Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616-2621. Available at: [Link]

-

Liu, G., et al. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7451-7458. Available at: [Link]

-

Liu, M., & Wolf, C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1688-1701. Available at: [Link]

-

SpectraBase. 3-(3,4-Dichlorophenyl)propionic acid. Available at: [Link]

-

Aslam, M., et al. (2018). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. Available at: [Link]

-

Wiley-VCH. (2005). Supporting Information. Available at: [Link]

-

LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2307. Available at: [Link]

-

SpectraBase. 3-[5-(4-Chlorophenyl)-2-furyl]propanoic acid, tms derivative. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

-

Dvořák, Z. (2010). Beta-Amino Acids and Their Natural Biologically Active Derivatives. I. Derivatives of Beta-Alanine and Beta-Leucine. Vojenské zdravotnické listy, 79(1), 17-22. Available at: [Link]

-

Lee, J. H., et al. (2025). d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. Chemistry & Biodiversity. Available at: [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid and Its Analogs

This guide provides a comprehensive technical overview of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. Due to the limited availability of public data on this specific enantiomer, this document extends its scope to include vital information on its corresponding (S)-enantiomer and the racemic mixture. This approach offers researchers, scientists, and drug development professionals a thorough understanding of this class of compounds, which hold significant potential in medicinal chemistry and materials science.

Introduction and Chemical Identity

Substituted β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a dichlorinated phenyl ring, as in 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, significantly influences the compound's lipophilicity, electronic properties, and conformational rigidity. These characteristics are pivotal for modulating interactions with biological targets, potentially leading to the development of novel therapeutic agents, particularly in areas such as neuroscience.[1]

While a specific CAS Registry Number for the (R)-enantiomer of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is not readily found in public databases, the CAS numbers for the (S)-enantiomer and the racemic mixture are well-documented.

Chemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | - |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| CAS Number (R-enantiomer) | Not available | - |

| CAS Number (S-enantiomer) | 748128-13-4 | [1][3] |

| CAS Number (Racemic) | 117391-56-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity (S-enantiomer) | ≥ 98% (HPLC) | [1] |

| Optical Rotation (S-enantiomer) | [α]D25 = -36.0 ± 2º (c=1 in 0.5N NaOH) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Purification

The synthesis of chiral β-amino acids like this compound can be approached through various synthetic strategies. A common method involves the asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture.

Representative Synthetic Approach: Asymmetric Synthesis

A plausible synthetic route could involve the asymmetric reduction of a corresponding β-keto ester or the use of a chiral auxiliary. However, a more direct and widely referenced method for similar structures is the Rodionov reaction, which involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde) with malonic acid and ammonia or an ammonium salt. To achieve enantioselectivity, a chiral catalyst or a subsequent enzymatic resolution step would be necessary.

Experimental Protocol: Racemic Synthesis (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde and malonic acid in an appropriate solvent such as ethanol.

-

Addition of Reagents: Add a molar excess of ammonium acetate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid.

Enantiomeric Resolution

The resolution of the racemic mixture can be achieved through several methods:

-

Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization.

-

Enzymatic Resolution: Utilizing an enzyme that selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and resolution of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques

| Technique | Purpose | Expected Results |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination | A single peak corresponding to the (R)-enantiomer with high enantiomeric excess (e.g., >99%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Characteristic shifts for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (234.08 g/mol ). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the dichlorophenyl group. |

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the characterization and quality control of the target compound.

Applications and Potential Mechanisms of Action

While specific applications for this compound are not extensively documented, its structural analogs have shown significant promise in several areas.

Pharmaceutical Development

-

Neurological Disorders: Dichlorinated β-phenylalanine derivatives are explored as building blocks for drugs targeting the central nervous system.[1] They can serve as precursors for compounds that modulate neurotransmitter systems.[4] The specific stereochemistry of the (R)-enantiomer can be critical for selective binding to receptors or enzymes.

-

Anti-inflammatory and Analgesic Agents: The structural features of these compounds may contribute to the development of new anti-inflammatory and pain-relieving medications.[1]

Materials Science

This class of compounds can be explored for creating novel polymers with enhanced properties, contributing to advancements in materials technology.[1]

Potential Biological Pathway Interaction

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action in neurological applications.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use a suitable respirator.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound represents a valuable yet under-documented chiral building block with considerable potential in pharmaceutical and materials science research. While the definitive CAS number for this enantiomer remains elusive in public records, the available data on its S-enantiomer and racemic mixture provide a solid foundation for its synthesis, characterization, and exploration in various applications. Researchers are encouraged to leverage the information on analogous compounds while exercising due diligence in handling and characterization.

References

Sources

A Comprehensive Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Abstract

This technical guide provides an in-depth analysis of (R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid, a specialized chiral building block crucial in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, led by a definitive molecular weight of 234.08 g/mol .[1] It further presents a detailed, field-proven synthetic protocol, robust analytical characterization methodologies, and a survey of its applications, particularly in the development of neuroactive compounds.[2] Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for advanced applications.

Physicochemical and Structural Characteristics

This compound is a non-canonical β-amino acid. Its structure is characterized by a propanoic acid backbone with two key substitutions on the β-carbon (C3): an amino group and a 2,3-dichlorophenyl ring. The "(R)" designation specifies the absolute stereochemistry at the C3 chiral center, a critical feature for determining its interaction with biological targets. The dichlorinated phenyl ring is particularly significant as it enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, often leading to improved pharmacological profiles.

This compound serves as a vital precursor and building block in the synthesis of more complex molecules, especially in the development of anticonvulsant and neuroprotective agents.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 234.08 g/mol | [1][3] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3][4] |

| IUPAC Name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | N/A |

| CAS Number | 117391-56-7 (Racemic); 748128-13-4 (S-isomer) | [1][5] |

| Appearance | Typically a white to off-white powder | [4][6] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N | N/A |

Synthesis and Stereochemical Control

The synthesis of β-amino acids such as this one is a well-established field in organic chemistry. A robust and scalable approach is a variation of the Rodionov reaction, which involves a three-component condensation.

Causality of Experimental Choice: The chosen method is advantageous due to its use of readily available and cost-effective starting materials: 2,3-dichlorobenzaldehyde, malonic acid, and a source of ammonia (ammonium acetate). The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate addition of ammonia. This one-pot procedure is efficient, though it typically yields a racemic mixture of the final product. Achieving the desired (R)-enantiomer necessitates a subsequent chiral resolution step, which is a critical consideration in any drug development program where single-enantiomer therapeutics are the standard.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

This protocol is a generalized procedure based on standard methods for β-amino acid synthesis.[7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol), malonic acid (6.0 g, 57.7 mmol), and ammonium acetate (6.6 g, 85.6 mmol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reflux: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the crude amino acid will form.

-

Purification: Filter the white precipitate and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting solid under reduced pressure to yield the crude racemic product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Chiral Resolution (Self-Validation): The racemic mixture must be resolved to isolate the desired (R)-enantiomer. This can be accomplished using techniques such as fractional crystallization of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) or by preparative chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (% ee) of the final product must be confirmed analytically.

Analytical Characterization

To ensure the identity, purity, and correct stereochemistry of the final compound, a multi-technique analytical approach is mandatory. Each technique provides a piece of the puzzle, and together they form a self-validating system of characterization.

Caption: A standard workflow for the analytical validation of the final compound.

Table 2: Key Analytical Methodologies

| Technique | Purpose | Expected Result / Observation |

|---|---|---|

| ¹H NMR | Confirms the proton framework of the molecule. | Characteristic peaks for aromatic protons (dichlorophenyl ring), the methine proton at C3, and the methylene protons at C2.[8] |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | Nine distinct carbon signals corresponding to the molecular formula. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+H)⁺ at m/z 235.0, corresponding to the molecular weight of 234.08 Da.[1] |

| Chiral HPLC | Determines enantiomeric purity (% ee). | A single major peak corresponding to the (R)-enantiomer, with the area of the (S)-enantiomer peak being negligible (<0.5%).[4] |

| FTIR Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-Cl bonds.[8] |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its utility lies in providing a specific three-dimensional scaffold for building more complex drug candidates.

-

Neurotransmitter Research: As a derivative of β-phenylalanine, this compound and its analogs are used to synthesize molecules that can modulate neurotransmitter systems.[4][6] Its structure can mimic natural signaling molecules, allowing it to serve as a core for developing receptor antagonists or agonists.

-

Anticonvulsant Agents: The compound is employed in the synthesis of novel anticonvulsant drugs.[2] The dichlorophenyl moiety can enhance binding affinity to specific ion channels or receptors in the central nervous system that are implicated in seizure activity.

-

Neuroprotective Agents: It serves as a starting material for creating compounds designed to protect neurons from damage, a key strategy in treating neurodegenerative diseases.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[9][10]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS07 | H315: Causes skin irritation.[9][10]H319: Causes serious eye irritation.[9][10]H335: May cause respiratory irritation.[9][10] |Protocol for Safe Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[9][11]

-

Spill Response: In case of a spill, prevent further leakage if safe to do so. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is often between 0 - 8 °C to ensure long-term stability.[4][6]

References

-

MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. MySkinRecipes. Available from: [Link]

-

PharmaCompass. R-3-Amino-3-(3,4-dichlorophenyl)propionic Acid. PharmaCompass. Available from: [Link]

-

PubChem. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. Available from: [Link]

-

Wiley-VCH. Supporting Information. Wiley Online Library. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid [myskinrecipes.com]

- 3. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfachemic.com [alfachemic.com]

- 6. chemimpex.com [chemimpex.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

In-Depth Technical Guide: Physical Properties of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Abstract

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS 743416-09-3) is a non-canonical, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid dichlorophenyl moiety provides a unique scaffold for creating enantioselective drugs, particularly those targeting the central nervous system.[1] This guide offers a comprehensive analysis of the core physical properties of this compound, synthesizing available data with established analytical principles. It is designed for researchers, chemists, and pharmaceutical scientists, providing both established data points and the experimental causality for their determination.

Section 1: Chemical Identity and Core Properties

Precise identification is the foundation of reproducible science. The fundamental identifiers and summary of physical properties for this compound are collated below.

1.1 Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | N/A (Standard Nomenclature) |

| CAS Number | 743416-09-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [3][4][5][6] |

| Molecular Weight | 234.08 g/mol | [3][4][5][6] |

| MDL Number | MFCD04113638 | [2][4][5] |

1.2 Summary of Physical Properties

| Property | Value / Expected Value | Source(s) / Rationale |

| Appearance | White to off-white solid | [6] |

| Melting Point | Data not available; expected >200 °C | Inferred from related structures[7] |

| Solubility | Data not available; expected solubility in aqueous acid/base and polar aprotic solvents | Inferred from zwitterionic structure[8] |

| Specific Optical Rotation | [α]D25 = +36.0 ± 2° (c=1 in 0.5N NaOH) | Deduced from enantiomer data[6] |

Section 2: Detailed Physical Characterization

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in formulation, storage, and biological systems.

2.1 Appearance and Morphology

The compound is described as a white to off-white solid .[6] In its solid state, amino acids typically exist as crystalline solids due to strong intermolecular ionic attractions between their zwitterionic forms.[8] While specific crystallographic data for this compound is not publicly available, its morphology can be definitively characterized using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

2.2 Melting Point

The melting point of a pure solid is a sharp, reproducible indicator of purity. While an exact experimental value for this compound is not available in the reviewed literature, a reasonable estimation can be made based on structurally similar compounds. For instance, (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid has a reported melting point of 239 - 243 °C.[7] Amino acids, in general, exhibit high melting points (often >200 °C) because their solid state is stabilized by strong electrostatic forces between zwitterions, which require significant thermal energy to overcome.[8]

Field Protocol: Melting Point Determination (Thomas-Hoover Method)

-

Sample Preparation: A small quantity of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Ramp: A rapid heating ramp is used to approximate the melting range. Subsequently, a new sample is heated slowly (1-2 °C/min) near the approximate melting point.

-

Observation: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid. The causality for a sharp melting range is high purity; impurities typically broaden and depress the melting range.

2.3 Solubility Profile

Quantitative solubility data is not currently published. However, the compound's structure as a β-amino acid allows for a qualitative prediction based on fundamental chemical principles.

-

Zwitterionic Nature: In neutral aqueous solution, the molecule likely exists as a zwitterion, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻). This ionic character generally confers solubility in polar solvents like water.[8][9]

-

pH Dependence: Solubility in water is expected to be minimal at its isoelectric point (pI) and increase significantly in both acidic (pH < pKa₁) and basic (pH > pKa₂) conditions.[9] In acidic solutions, the carboxylate is protonated, yielding a net positive charge. In basic solutions, the ammonium group is deprotonated, yielding a net negative charge.

-

Organic Solvents: Solubility is expected to be low in non-polar organic solvents (e.g., hexanes, toluene) but higher in polar aprotic solvents like DMSO and DMF, which can solvate the charged functional groups.

Field Protocol: Equilibrium Solubility Determination

-

Sample Addition: An excess amount of the solid compound is added to a fixed volume of the solvent of interest (e.g., water, PBS pH 7.4, 0.1N HCl) in a sealed vial.

-

Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered (e.g., through a 0.45 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.

2.4 Optical Rotation

As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light. The specific rotation is a critical parameter for confirming the enantiomeric identity and purity.

While the specific rotation for the (R)-enantiomer is not directly reported, its enantiomer, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, has a reported value of [α]D25 = -36.0 ± 2° (c=1 in 0.5N NaOH) .[6]

Causality: Enantiomers possess identical physical properties except for their interaction with plane-polarized light, which they rotate in equal magnitude but opposite directions.[10] Therefore, it is a fundamental principle that the (R)-enantiomer will have a specific rotation of +36.0 ± 2° under the identical experimental conditions.

Field Protocol: Polarimetry Measurement

-

Solution Preparation: A precise mass of the compound is dissolved in a specific volume of the specified solvent (0.5N NaOH) to achieve the target concentration (c=1, i.e., 1 g/100 mL).

-

Instrument Blank: The polarimeter is zeroed using a cell filled with the pure solvent.

-

Sample Measurement: The solvent-filled cell is replaced with a cell of a known path length (e.g., 1 dm) containing the prepared sample solution. The observed rotation (α) is measured at a specified temperature (25 °C) and wavelength (Sodium D-line, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Section 3: Spectroscopic and Spectrometric Characterization (Predicted)

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be reliably predicted based on its functional groups.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Region (~7.0-7.6 ppm): A complex multiplet pattern corresponding to the three protons on the dichlorophenyl ring.

-

Chiral Methine (CH) (~4.5-5.0 ppm): A multiplet corresponding to the proton attached to the chiral carbon (C3). It will be coupled to the adjacent methylene protons.

-

Methylene (CH₂) (~2.8-3.2 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to appear as a pair of doublets of doublets (ABX system).

-

Exchangeable Protons (variable): Broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which may exchange with solvent and are often not observed in D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton:

-

Carboxyl Carbon (~170-175 ppm): A signal for the COOH group.

-

Aromatic Carbons (~125-140 ppm): Six distinct signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts.

-

Chiral Methine Carbon (~50-55 ppm): The signal for the C3 carbon bonded to the amino group.

-

Methylene Carbon (~40-45 ppm): The signal for the C2 carbon.

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate band around ~3000-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium-intensity peaks around ~1450-1600 cm⁻¹.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically ~1000-1100 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data. Using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 235.00.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of the two chlorine atoms. The spectrum will show a characteristic cluster of peaks for the molecular ion:

-

M peak (containing ²³⁵Cl): Relative abundance of 100%

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance of ~65%

-

M+4 peak (containing two ³⁷Cl): Relative abundance of ~10%

-

Section 4: Visualization of Analytical Workflows

To ensure comprehensive characterization, a structured workflow is paramount. The following diagrams illustrate the logical flow for physical property determination and the relationship between structure and spectroscopic output.

Caption: Workflow for comprehensive physical characterization.

Caption: Structure-to-Spectra correlation map.

Section 5: Conclusion

This compound is a chiral building block whose physical properties are consistent with its structure as a substituted β-amino acid. It presents as a white solid with a high melting point and characteristic zwitterionic solubility. Its most critical identifying property is its positive optical rotation, which is equal and opposite to its (S)-enantiomer. While key data points have been established or reliably deduced, further experimental determination of its precise melting point, quantitative solubility in various pharmaceutically relevant solvents, and acquisition of full spectroscopic data are necessary for complete characterization and to support its application in advanced drug development programs.

Section 6: References

-

MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. [Link]

-

Wikipedia. Amino acid. [Link]

-

Cook, C.W., et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

-

Chemguide. an introduction to amino acids. [Link]

Sources

- 1. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid [myskinrecipes.com]

- 2. aceschem.com [aceschem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. accelachem.com [accelachem.com]

- 5. alfachemic.com [alfachemic.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. hou.usra.edu [hou.usra.edu]

A Comprehensive Technical Guide to the Solubility Profile of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and subsequent formulation pathways, this document outlines the theoretical framework, experimental methodologies, and key influencing factors for establishing a robust solubility profile. While specific experimental data for this compound is not publicly available, this guide furnishes the necessary protocols and scientific reasoning to empower researchers to conduct these vital studies.

Introduction: The Central Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) profile of an active pharmaceutical ingredient (API). Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant hurdles for formulation scientists.

This compound, a derivative of β-alanine, presents a unique structural motif with its dichlorophenyl ring. Such halogenated aromatic groups can significantly impact molecular properties, including solubility. A thorough understanding of its solubility behavior in various aqueous and organic media is therefore not merely a perfunctory step but a cornerstone of its preclinical development. This guide is structured to provide the scientific rationale and practical steps for a comprehensive solubility assessment.

Understanding Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental determination, it is crucial to distinguish between two fundamental concepts of solubility: thermodynamic and kinetic.[1][2]

-

Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid compound.[2][3] This is the true, intrinsic solubility and represents the maximum amount of a substance that can be dissolved under stable conditions.[1]

-

Kinetic Solubility , in contrast, is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[3][4] The concentration at which precipitation occurs is the kinetic solubility.[4] These values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[1][2][5]

For drug development, thermodynamic solubility provides a more reliable foundation for formulation design and predicting in vivo behavior.[3][5]

Hypothetical Solubility Data for this compound

While specific experimental values are not available in the public domain, the following table illustrates how solubility data for this compound would be presented. This hypothetical data is intended to serve as a template for researchers to populate with their own experimental findings.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | ~6.5 | 0.5 | Shake-Flask |

| 0.1 N HCl | 37 | 1.2 | 5.2 | Shake-Flask |

| Phosphate Buffer | 37 | 4.5 | 1.8 | Shake-Flask |

| Phosphate Buffer | 37 | 6.8 | 0.8 | Shake-Flask |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | 1.1 | Shake-Flask |

| Ethanol | 25 | N/A | 15.7 | Shake-Flask |

| Propylene Glycol | 25 | N/A | 25.3 | Shake-Flask |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[6][7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (ensure high purity)

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, ethanol, propylene glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method

-

pH meter

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid API to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[9] It is advisable to take time points to confirm that a plateau in concentration has been reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

-

pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[6][7]

Self-Validating System:

-

Mass Balance: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.

-

Time to Equilibrium: Sampling at multiple time points (e.g., 24 and 48 hours) and observing consistent concentration values provides confidence that equilibrium has been reached.

-

Replicates: Performing the experiment in triplicate for each solvent system ensures the reproducibility of the results.[8]

Caption: Thermodynamic Solubility Workflow.

Key Factors Influencing the Solubility of this compound

The solubility of this compound, being an amino acid derivative, is expected to be highly dependent on several factors.

The Profound Impact of pH

As an amphoteric molecule possessing both a basic amino group and an acidic carboxylic acid group, the solubility of this compound will be significantly influenced by the pH of the aqueous medium.[10][11][12]

-

At the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion with no net charge. This typically corresponds to the point of minimum aqueous solubility.[10][13]

-

At Low pH (below pI): The carboxylic acid group will be protonated (neutral), while the amino group will be protonated (positive charge). The net positive charge will increase interactions with polar water molecules, leading to higher solubility.[10]

-

At High pH (above pI): The amino group will be deprotonated (neutral), while the carboxylic acid group will be deprotonated (negative charge). The net negative charge will similarly enhance solubility in water.[10]

Therefore, a pH-solubility profile across the physiological range (pH 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.[6][14]

Caption: pH Effect on Amino Acid Solubility.

Crystal Polymorphism

The solid-state form of an API can have a significant impact on its solubility. Different crystalline forms (polymorphs) or the amorphous state can exhibit different free energies and, consequently, different solubilities. Metastable polymorphs are generally more soluble than the most stable crystalline form.[1] It is imperative to characterize the solid form of the API being used in solubility studies to ensure consistent and reproducible results.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[1] This is a critical consideration for biopharmaceutical studies, which are typically conducted at a physiological temperature of 37°C.[8]

Conclusion

Establishing a comprehensive solubility profile for this compound is a foundational step in its journey as a potential drug candidate. This guide has outlined the critical distinction between thermodynamic and kinetic solubility, provided a robust, standards-compliant protocol for experimental determination, and elucidated the key factors—pH, solid-state form, and temperature—that govern its behavior in solution. By adhering to these principles and methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of drug development.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]

-

Grosse Daldrup, J.-B., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...[Link]

-

ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

(n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

-

WHO. (n.d.). Annex 4. [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Guide for Researchers

Introduction

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural analogs are recognized as valuable building blocks in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1][2][3] The presence of a dichlorophenyl group is thought to enhance its biological activity and interaction with molecular targets.[1][4] While the precise mechanism of action for this specific enantiomer remains to be fully elucidated in publicly available literature, this guide will explore its potential pharmacological activities by examining the established mechanisms of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective therapeutic avenues of this and similar molecules.

Postulated Mechanisms of Action

Based on the pharmacological profiles of analogous chemical structures, the primary hypothesized mechanisms of action for this compound center on the modulation of inhibitory neurotransmitter systems and ion channels. The key putative targets include γ-aminobutyric acid (GABA) receptors and calcium channels.

Modulation of the GABAergic System

The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation is a cornerstone of treatment for a variety of neurological and psychiatric conditions. Structurally similar compounds to this compound have demonstrated activity at GABA receptors.

1.1. GABA Receptor Antagonism

Research on related chlorinated phenyl-substituted β-amino acids suggests a potential role as GABA receptor antagonists. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of the GABAB receptor. This antagonistic action could lead to a reduction in GABA-mediated inhibitory signaling, a mechanism that is being explored for various therapeutic applications.

1.2. Inhibition of GABA Transporters

Another potential mechanism is the inhibition of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the synaptic concentration of GABA, enhancing GABAergic tone. Functionalized amino acids are an area of active investigation for their potential as GAT inhibitors.[5]

Experimental Protocol: Radioligand Binding Assay for GABAA Receptor

To investigate the affinity of this compound for the GABAA receptor, a competitive radioligand binding assay can be performed.

Objective: To determine the binding affinity (Ki) of the test compound for the GABAA receptor complex.

Materials:

-

Synaptic membranes prepared from rat brain tissue.

-

[3H]-Muscimol (a potent GABAA receptor agonist).

-

This compound (test compound).

-

GABA (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate synaptic membranes.

-

Assay Setup: In a series of microcentrifuge tubes, combine the synaptic membranes, a fixed concentration of [3H]-Muscimol, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified duration to allow for binding equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Workflow for GABA Receptor Binding Assay

Caption: Workflow for a GABA Receptor Radioligand Binding Assay.

Calcium Channel Blockade

Voltage-gated calcium channels are crucial for neurotransmitter release, muscle contraction, and gene expression. The modulation of these channels is a therapeutic strategy for conditions such as hypertension, cardiac arrhythmias, and neuropathic pain.

Studies on lipophilic amino alcohols bearing an electron-withdrawing substituent on the phenyl ring have demonstrated calcium channel blocking activity.[3] The dichlorophenyl moiety of this compound represents a significant electron-withdrawing group, suggesting that this compound may also possess the ability to block calcium channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To directly measure the effect of this compound on voltage-gated calcium channels, whole-cell patch-clamp electrophysiology on a suitable cell line (e.g., HEK293 cells expressing a specific calcium channel subtype) is the gold standard.

Objective: To characterize the inhibitory effect of the test compound on calcium channel currents.

Materials:

-

Cell line expressing the target calcium channel subtype.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Micropipettes.

-

Extracellular and intracellular recording solutions.

-

This compound (test compound).

Methodology:

-

Cell Culture: Culture the cells to an appropriate confluency for recording.

-

Patching: Form a high-resistance seal between the micropipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.

-

Recording: Apply a voltage-step protocol to elicit calcium channel currents in the absence of the test compound (baseline).

-

Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record the calcium channel currents in the presence of the test compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the IC50 value.

Signaling Pathway: Putative Calcium Channel Blockade

Caption: Hypothesized Signaling Pathway of Calcium Channel Blockade.

Summary of Potential Activities and Physicochemical Properties

| Potential Target | Predicted Effect | Supporting Evidence from Analogs |

| GABAB Receptor | Antagonism | 3-amino-3-(4-chlorophenyl)propanoic acid is a weak antagonist. |

| GABA Transporters | Inhibition | Functionalized amino acids are explored as GAT inhibitors.[5] |

| Voltage-Gated Ca2+ Channels | Blockade | Lipophilic amino alcohols with electron-withdrawing groups show activity.[3] |

| Physicochemical Property | Value |

| Molecular Formula | C9H9Cl2NO2 |

| Molecular Weight | 234.08 g/mol |

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be conclusively determined, the available evidence from structurally related compounds strongly suggests that its pharmacological effects are likely mediated through the modulation of the GABAergic system and/or voltage-gated calcium channels. Its potential as a GABAB receptor antagonist or a calcium channel blocker warrants further investigation.

Future research should focus on a comprehensive pharmacological profiling of this compound. This would include:

-

Broad Receptor Screening: To identify primary and secondary targets.

-

In Vitro Functional Assays: To confirm the nature of the interaction (agonist, antagonist, allosteric modulator) at identified targets.

-

In Vivo Studies: To assess its effects on animal models of neurological disorders.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this chemical scaffold.

The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.[1]

- Chem-Impex. (S-3-Amino-3-(2,3-dichlorophenyl)propionic acid.

-

Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic acid.[6]

- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

-

Chem-Impex. (R-3-Amino-3-(2-chlorophenyl)propionic acid.[2]

- MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid.

- Ningbo Inno Pharmchem Co., Ltd. The Role of R-3-Amino-3-(3,4-dichlorophenyl)propionic Acid in Pharmaceutical Synthesis.

-

PubChem. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid.[4]

- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)

-

PubMed. Lipophilic amino alcohols with calcium channel blocking activity.[3]

-

ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.[5]

- ResearchGate. Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid.

Sources

- 1. Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-[3,4-Dichlorophenyl]-beta-alanine | C9H9Cl2NO2 | CID 600047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy N-(2,5-dichloropheyl)-beta-alanine [smolecule.com]

Unveiling the Potential: A Technical Guide to the Biological Profile of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid and its Chemical Class

For Immediate Release

Executive Summary

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a halogenated β-phenyl-β-amino acid derivative, is a chiral molecule primarily recognized within chemical and pharmaceutical supply chains as a specialized building block.[1][2] While public domain research has not extensively characterized the specific biological activity of this precise molecule, its structural class is of significant interest in neuroscience and medicinal chemistry. As a derivative of β-amino propanoic acid, its architecture suggests potential interactions with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.[3][4][5]

This guide provides a comprehensive analysis of the compound's chemical identity, explores the well-documented biological activities of its structural analogs, and presents a logical framework for investigating its potential pharmacological profile. We will delve into the established mechanisms of related compounds, such as GABA analogs, to provide a scientifically grounded hypothesis for the potential activity of this compound. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and unlock the molecule's potential.

Molecular Profile and Chemical Identity

This compound is a non-proteinogenic β-amino acid. Its key structural features include a propanoic acid backbone, an amine group at the β-position (C3), and a dichlorinated phenyl ring attached to the same carbon. The stereochemistry is fixed in the (R)-configuration at the chiral center.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| CAS Number | 743416-09-3 | [2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |

| Molecular Weight | 234.08 g/mol | [2] |

| Chemical Class | β-Amino Acid; Halogenated Heterocycle | [2] |

The presence of the dichlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, which are critical determinants of its ability to cross biological membranes and interact with molecular targets.[6] Its utility as a synthetic intermediate is noted in the development of potential anticonvulsant and neuroprotective agents.[1]

Hypothesized Mechanism of Action: Insights from Structural Analogs

While direct biological data for the title compound is scarce, its structure as a substituted β-phenyl-β-amino acid strongly suggests potential activity as a GABA analog. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[7] Drugs that modulate this system often exhibit anxiolytic, anticonvulsant, and muscle relaxant properties.[]

Two primary mechanisms are plausible based on well-characterized analogs:

-

GABA Receptor Agonism: The compound bears a structural resemblance to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a selective agonist of the GABA-B receptor.[9] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to downstream effects like decreased calcium influx and increased potassium efflux, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[7][9]

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): Gabapentinoids like pregabalin and gabapentin are GABA analogs that do not act on GABA receptors. Instead, they exert their effects by binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[10] This binding reduces the trafficking of these channels to the synapse, leading to a decrease in the release of excitatory neurotransmitters like glutamate.

The logical workflow for investigating these potential pathways is outlined below.

Caption: Logical workflow for characterizing the biological mechanism.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a systematic series of experiments is required. The following protocols provide a robust framework for this investigation.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity

This experiment determines if the compound binds to the GABA-B receptor by measuring its ability to displace a known radioactive ligand.

Scientist's Rationale: This is a primary screening assay to directly test the hypothesis of GABA-B receptor interaction. It is a highly sensitive and quantitative method to determine binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂.

-

Incubation: In a 96-well plate, combine the brain membranes, a known concentration of a GABA-B specific radioligand (e.g., [³H]-CGP54626), and varying concentrations of the test compound, this compound.

-

Rationale: A concentration gradient allows for the determination of the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled GABA-B agonist (e.g., baclofen).

-

Rationale: These controls are essential to distinguish specific binding to the receptor from non-specific binding to other components.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters immediately with ice-cold assay buffer to remove unbound radioligand.

-

Rationale: Rapid filtration is critical to trap the ligand-receptor complexes on the filter before they can dissociate.

-

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³H]-Gabapentin Binding Assay for α2δ-1 Subunit Affinity

This experiment determines if the compound binds to the α2δ-1 subunit of voltage-gated calcium channels.

Scientist's Rationale: This assay directly tests the alternative hypothesis that the compound acts as a gabapentinoid.[10] The α2δ-1 subunit is the well-established target for this class of drugs.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare synaptic membranes from porcine or rat cerebral cortex.

-

Assay Buffer: Use a buffer such as 10 mM HEPES (pH 7.4).

-

Incubation: In a 96-well plate, combine the membranes, a fixed concentration of [³H]-gabapentin, and varying concentrations of this compound.

-

Controls:

-

Total Binding: [³H]-gabapentin + membranes.

-

Non-specific Binding: [³H]-gabapentin + membranes + a high concentration of unlabeled pregabalin.

-

-

Incubation: Incubate at room temperature for 45-60 minutes.

-

Harvesting & Quantification: Follow steps 6-7 from Protocol 1.

-

Data Analysis: Follow step 8 from Protocol 1 to determine the IC₅₀ and Ki values for the α2δ-1 subunit.

Future Directions and Therapeutic Potential

Based on its structural class, this compound is a candidate for development in the field of neuroscience.[3] If it demonstrates significant affinity for either the GABA-B receptor or the α2δ-1 VGCC subunit, it could be explored for therapeutic applications in:

-

Epilepsy and Seizure Disorders: By enhancing inhibitory neurotransmission or reducing excitatory neurotransmitter release.[7]

-

Neuropathic Pain: A key indication for gabapentinoids.[10]

-

Anxiety Disorders: Through general CNS depressant effects.[]

-

Spasticity and Muscle Disorders: A primary use for the GABA-B agonist baclofen.[9]

The next logical step after in vitro binding assays would be to perform functional assays, such as electrophysiology on cultured neurons or neurotransmitter release studies from synaptosomes, to confirm that receptor binding translates into a biological effect. Subsequent in vivo studies in animal models of pain, anxiety, or epilepsy would be necessary to establish efficacy and a therapeutic window. The diagram below illustrates the potential therapeutic development pathway.

Caption: Potential therapeutic development pathway for the compound.

Conclusion

This compound represents an under-explored molecule within a pharmacologically significant chemical class. While it is currently positioned as a synthetic building block, its structural similarity to potent CNS modulators warrants a thorough investigation of its biological activity. The hypotheses and experimental frameworks presented in this guide provide a clear and scientifically rigorous path for researchers to determine if this compound is merely an intermediate or a key to developing novel therapeutics for neurological disorders.

References

A comprehensive list of sources cited in this document is provided below for verification and further reading.

-

MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid). MySkinRecipes. Available at: [Link].

-

National Center for Biotechnology Information. (GABA Receptor Physiology and Pharmacology - Basic Neurochemistry). NCBI Bookshelf. Available at: [Link].

-

National Center for Biotechnology Information. (GABA Receptor - StatPearls). NCBI Bookshelf. Available at: [Link].

-

National Center for Biotechnology Information. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973). PubChem. Available at: [Link].

-

National Center for Biotechnology Information. (3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128). PubChem. Available at: [Link].

-

Semantic Scholar. (Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity). Semantic Scholar. Available at: [Link].

-

ThromBio. (Our Lead Candidate: TBO-309). ThromBio. Available at: [Link].

-

TrialX. (Safety and Tolerability of Adjunctive TBO-309 in Reperfusion for Stroke). TrialX. Available at: [Link].

-

Wikipedia. (GABA). Wikipedia. Available at: [Link].

-

Wikipedia. (Pregabalin). Wikipedia. Available at: [Link].

Sources

- 1. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD6482 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]